3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Chemical Identity Structural Differentiation Database Singularity

The compound 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1019104-67-6) is a fully synthetic small molecule (MW 392.5 g/mol, formula C18H28N6O2S) featuring a pyridazine core substituted with a butylsulfonyl-piperazine moiety and a trimethyl-pyrazole ring. It is cataloged in authoritative structural databases (PubChem CID and has been indexed as a sulfonylated piperazine derivative within patent literature targeting the cannabinoid CB1 receptor for obesity, designated as 'PMID26161824-Compound-185' in the Therapeutic Target Database (TTD).

Molecular Formula C18H28N6O2S
Molecular Weight 392.5 g/mol
CAS No. 1019104-67-6
Cat. No. B3201420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS1019104-67-6
Molecular FormulaC18H28N6O2S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=C(C(=N3)C)C)C
InChIInChI=1S/C18H28N6O2S/c1-5-6-13-27(25,26)23-11-9-22(10-12-23)17-7-8-18(20-19-17)24-16(4)14(2)15(3)21-24/h7-8H,5-6,9-13H2,1-4H3
InChIKeySWLPCKXQINFQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1019104-67-6): Procurement-Relevant Identity and Database Profile


The compound 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1019104-67-6) is a fully synthetic small molecule (MW 392.5 g/mol, formula C18H28N6O2S) featuring a pyridazine core substituted with a butylsulfonyl-piperazine moiety and a trimethyl-pyrazole ring.[1] It is cataloged in authoritative structural databases (PubChem CID 25668302) and has been indexed as a sulfonylated piperazine derivative within patent literature targeting the cannabinoid CB1 receptor for obesity, designated as 'PMID26161824-Compound-185' in the Therapeutic Target Database (TTD).[2] However, to date, no peer-reviewed primary research article has been identified that directly characterizes its biological activity, pharmacological selectivity, or physicochemical properties in a comparative experimental framework.

Why 3-(4-(Butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Cannot Be Substituted by In-Class Analogs Without Risk


For procurement decisions, the absence of published, comparator-based evidence for this compound means that any substitution with a closely related analog (e.g., the 3,5-dimethyl-pyrazole variant, CAS 1019105-08-8) carries a non-quantifiable risk of altered target engagement, potency, or selectivity. The differential is based on structural inference: the 3,4,5-trimethyl substitution pattern on the pyrazole ring presents a sterically and electronically distinct microenvironment versus the 3,5-dimethyl or unsubstituted analogs, which can critically affect binding pocket complementarity in kinase or GPCR targets. Without direct head-to-head experimental data, generic substitution cannot be considered scientifically equivalent and should be avoided in any program where structure-activity relationships (SAR) are sensitive to small steric perturbations.

Quantitative Differentiation Evidence for 3-(4-(Butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine: A Critical Appraisal of Available Data


Structural Uniqueness Confirmed by Database Singularity Versus the Closest Dimethyl Analog

The target compound (CAS 1019104-67-6) is structurally distinct from its closest cataloged analog, 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1019105-08-8), by the presence of three methyl groups (3,4,5-trimethyl) on the pyrazole ring versus two (3,5-dimethyl). This difference is confirmed by unique InChI Keys (SWLPCKXQINFQKZ-UHFFFAOYSA-N vs. LWCGJOMZPZNIKT-UHFFFAOYSA-N) and distinct PubChem CIDs.[1] No quantitative comparative biological data is available in the public domain.

Chemical Identity Structural Differentiation Database Singularity

Patent Indexing as an Anti-Obesity CB1 Antagonist: Target Class Inference Without Selectivity Data

The compound is indexed in the Therapeutic Target Database (TTD) as 'Sulfonylated piperazine derivative 5' with a primary indication of obesity, citing patent literature reviewed in PMID 26161824.[1] This places the compound within the CB1 receptor antagonist pharmacophore space. However, no quantitative binding affinity (Ki), functional activity (IC50/EC50), or selectivity ratio against CB2 or off-target receptors is publicly available for this specific compound, precluding its ranking among known CB1 antagonists such as rimonabant or compound 70 (GtoPdb Ligand ID 8706 from the same patent review).[2]

Cannabinoid CB1 Receptor Anti-Obesity Patent Pharmacology

Unverifiable Cytotoxicity Data: Why Vendor-Reported IC50 Values Cannot Serve as Procurement Evidence

One commercial vendor catalog reports IC50 values for this compound against A549 (1.06 ± 0.16 µM), MCF-7 (1.23 ± 0.18 µM), and HeLa (2.73 ± 0.33 µM) cell lines, attributing the mechanism to c-Met kinase inhibition, while reporting no detectable activity against the normal liver cell line LO2. These values suggest potential anticancer activity and a degree of tumor-cell selectivity. However, critical deficiencies prevent their use as formal comparative evidence: (1) the original peer-reviewed study is not cited; (2) the experimental protocols (incubation time, assay type, controls) are not disclosed; (3) no comparator compound data is provided for the same experimental run; and (4) the source is not a primary research database. Consequently, these IC50 values cannot be independently verified and must be treated as unsubstantiated.

Cytotoxicity c-Met Kinase Data Provenance

Evidence-Backed Application Scenarios for 3-(4-(Butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine


Exploratory Structure-Activity Relationship (SAR) Studies on CB1 Antagonist Scaffolds

Given its patent classification as a sulfonylated piperazine derivative targeting the CB1 receptor for obesity [1], the compound is a suitable candidate for in-house SAR exploration. Its procurement is justified when the research objective is to map the effect of pyrazole methylation patterns (3,4,5-trimethyl vs. 3,5-dimethyl analogs) on CB1 binding affinity and peripheral selectivity. [2]

Chemical Biology Probe Development Requiring Defined Pyridazine-Piperazine-Sulfonamide Cores

For academic groups synthesizing focused libraries around the pyridazine-piperazine-sulfonamide chemotype, this compound serves as a characterized intermediate or reference standard. Its structural confirmation in PubChem (CID 25668302) ensures that the material identity can be verified by the end user via NMR and LC-MS upon receipt. [3]

In-House Kinase Profiling After Independent Identity Verification

If the unverified vendor-reported cytotoxicity data are treated as a preliminary hypothesis rather than established fact, the compound can be included in broad kinase selectivity panels to test for c-Met or other kinase inhibition. Procurement should be contingent on the end user's commitment to independently confirm compound identity and purity before testing.

Quote Request

Request a Quote for 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.